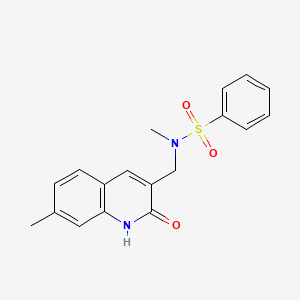
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as 3-Hydroxy-7-methyl-N-(phenylmethyl)-4-benzenesulphonamidoquinoline-2-carboxamide, is a chemical compound with potential applications in scientific research. This molecule is a derivative of quinoline, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is not fully understood yet. However, it is believed that this compound exerts its biological activities by interacting with specific targets in the cells. Quinoline derivatives are known to interact with DNA, RNA, and proteins, which are essential components of the cells. Therefore, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may exert its biological activities by modulating the function of these targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide have not been extensively studied yet. However, quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Therefore, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may exhibit similar activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide in lab experiments is its potential to be a lead compound for the development of new drugs with improved efficacy and safety profiles. Another advantage is its novelty, which makes it an interesting compound to study. However, one of the limitations is the lack of extensive studies on its biological activities, which makes it difficult to predict its potential applications.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One direction is to study its biological activities, including its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Another direction is to investigate its mechanism of action and its interaction with specific targets in the cells. Furthermore, the development of new derivatives based on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the study of the structure-activity relationship of quinoline derivatives may provide insights into the design of new compounds with specific biological activities.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide can be achieved by reacting 2-hydroxy-7-methylquinoline-3-carbaldehyde with N-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, where the aldehyde group of the quinoline derivative reacts with the amine group of the sulfonamide to form an imine intermediate. The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained by sulfonating the amine group using a suitable sulfonating agent such as chlorosulfonic acid.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has potential applications in scientific research, particularly in the field of medicinal chemistry. Quinoline derivatives have been extensively studied for their biological activities, including their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is a novel quinoline derivative that has not been extensively studied yet. Therefore, it has the potential to be a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-8-9-14-11-15(18(21)19-17(14)10-13)12-20(2)24(22,23)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCRIYXTGGSUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


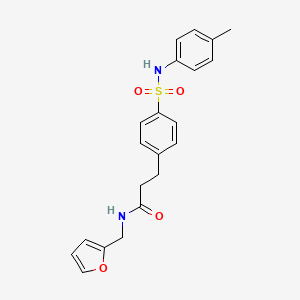
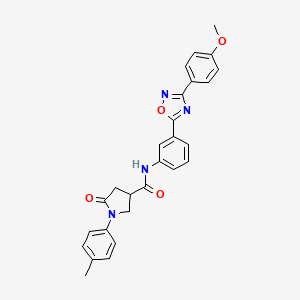
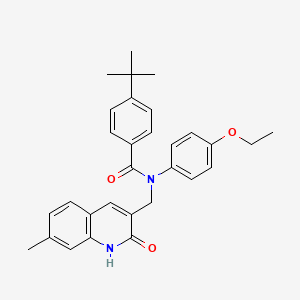

![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

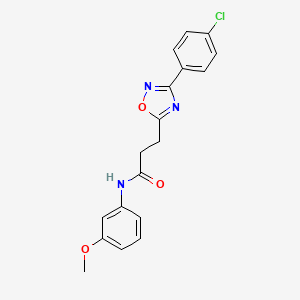
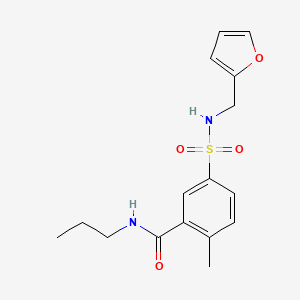
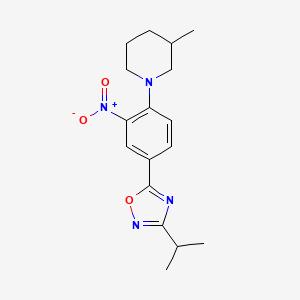
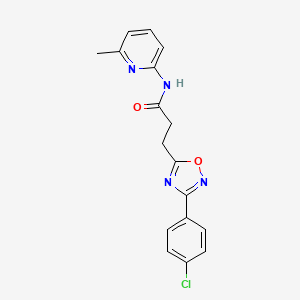
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)

![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)